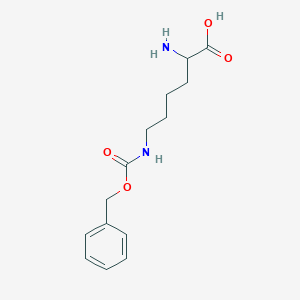

Acide 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoïque

Vue d'ensemble

Description

2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid is a lysine derivative commonly used in peptide synthesis and as a protecting group for amino acids. This compound is known for its role in various biochemical and pharmaceutical applications due to its stability and reactivity.

Applications De Recherche Scientifique

Biochemical Research

2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid is primarily used in biochemical research as a building block for peptide synthesis. Its structure allows for the introduction of functional groups that can be modified to create various peptides with specific biological activities.

Case Study: Peptide Synthesis

In a study focused on synthesizing bioactive peptides, researchers utilized this compound to incorporate lysine residues into peptide chains. The resulting peptides demonstrated enhanced stability and bioactivity, making them suitable for therapeutic applications in areas such as cancer treatment and immunotherapy .

Pharmaceutical Applications

The compound has shown potential in pharmaceutical formulations, particularly in drug delivery systems. Its ability to form stable complexes with various drugs enhances their solubility and bioavailability.

Case Study: Drug Delivery Systems

A recent investigation explored the use of 2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid in creating liposomal formulations for targeted drug delivery. The study found that incorporating this amino acid derivative improved the encapsulation efficiency of chemotherapeutic agents, leading to better therapeutic outcomes in preclinical models of cancer .

Ergogenic Supplements

Amino acids and their derivatives are widely recognized for their role as ergogenic supplements in sports nutrition. This compound has been studied for its effects on anabolic hormone secretion and muscle recovery.

Case Study: Sports Nutrition

Research conducted on athletes revealed that supplementation with 2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid led to significant improvements in muscle recovery post-exercise and increased levels of anabolic hormones such as testosterone. This suggests its potential as a valuable supplement for enhancing athletic performance .

Material Science

In material science, this compound is being investigated for its role in developing biocompatible polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Case Study: Biocompatible Polymers

A study focused on the synthesis of polylactic acid (PLA) composites incorporated with 2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid showed improved thermo-oxidative stability and mechanical strength, making these materials suitable for biomedical applications such as drug delivery systems and tissue engineering scaffolds .

Mécanisme D'action

Target of Action

2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid is a derivative of the amino acid lysine . The primary targets of this compound are likely to be proteins or enzymes that interact with lysine or its derivatives.

Biochemical Pathways

Alterations in these pathways could lead to downstream effects on cellular functions and processes .

Pharmacokinetics

The presence of the benzyloxy carbonyl group could potentially influence these properties, affecting the compound’s overall pharmacokinetic profile .

Result of Action

Given its structural similarity to lysine, it may influence protein synthesis and metabolism, potentially affecting cellular growth, differentiation, and function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid. For instance, changes in pH could affect the ionization state of the compound, potentially altering its interactions with its targets .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid typically involves the protection of the amino group of lysine. One common method includes the reaction of lysine with benzyl chloroformate in the presence of a base such as sodium carbonate. The reaction is carried out at a pH of 10-11 and a temperature of 20°C for one hour .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid undergoes various chemical reactions, including:

Hydrolysis: The benzyloxycarbonyl group can be removed under acidic or basic conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Coupling Reactions: It can be used in peptide coupling reactions with other amino acids.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).

Substitution: Nucleophiles such as amines or alcohols.

Coupling Reactions: Reagents like carbodiimides (e.g., DCC) and bases (e.g., DIPEA).

Major Products

Hydrolysis: Lysine and benzyl alcohol.

Substitution: Various substituted lysine derivatives.

Coupling Reactions: Peptides with protected lysine residues.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N6-Benzyloxycarbonyl-DL-lysine

- (S)-6-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoic acid

- 2-Amino-6-benzyloxycarbonylamino-hexanoic acid tert-butyl ester

Uniqueness

2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid is unique due to its specific protecting group, which offers stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis compared to other protecting groups that may require harsher conditions for removal .

Activité Biologique

2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid, also known as Z-Lys(Boc)-OH, is a synthetic amino acid derivative with significant potential in biochemical and pharmaceutical applications. This compound features a hexanoic acid backbone with an amino group and a benzyloxycarbonyl protecting group, which are critical for its reactivity and utility in peptide synthesis. The molecular formula of this compound is , and it has a molecular weight of 280.32 g/mol.

Biological Activity Overview

The biological activity of 2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid is primarily linked to its structural properties, which facilitate interactions with various biological targets. Its potential applications span across drug design, enzyme inhibition, and receptor modulation. The compound's derivatives have been investigated for their roles in modulating metabolic pathways and influencing cellular processes.

The mechanism of action for 2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid involves its ability to participate in nucleophilic substitution reactions due to the presence of the amino group. Additionally, the benzyloxycarbonyl group can be hydrolyzed under acidic or basic conditions, releasing the amino group for further reactions. This reactivity allows the compound to form peptide bonds, making it a valuable building block in peptide synthesis.

Synthesis and Structural Studies

Research has demonstrated various synthetic routes for producing 2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid. A common method involves reacting N-Boc-lysine with benzyl chloroformate, which introduces the benzyloxycarbonyl group effectively. The synthesis typically requires multiple steps to ensure the correct functional groups are preserved for subsequent modifications.

Biological Activity and Case Studies

- Enzyme Inhibition : Studies have shown that derivatives of 2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid exhibit inhibitory effects on specific enzymes involved in metabolic pathways. For instance, compounds derived from this amino acid have been assessed for their ability to inhibit plasminogen activation, which is crucial in fibrinolysis .

- Cellular Interactions : Interaction studies indicate that this compound binds to various receptors and enzymes, influencing their activity. For example, modifications to the structure can enhance binding affinity and selectivity towards specific biological targets, thereby improving therapeutic efficacy.

- Therapeutic Applications : The compound's derivatives have been explored for their potential anti-cancer properties. In vitro studies have reported varying degrees of cytotoxicity against cancer cell lines, suggesting that structural modifications can lead to enhanced biological activity .

Comparative Analysis of Related Compounds

To better understand the unique properties of 2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid, a comparison with structurally similar compounds can be insightful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (S)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid | Contains a tert-butoxycarbonyl protecting group | |

| 2-Amino-4-methylpentanoic acid | Simpler structure lacking benzyloxycarbonyl group | |

| 2-Amino-5-(benzyloxycarbonyl)-pentanoic acid | Similar benzyloxycarbonyl substitution but different chain length |

This table highlights variations in functional groups that significantly influence their reactivity and biological properties.

Propriétés

IUPAC Name |

2-amino-6-(phenylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c15-12(13(17)18)8-4-5-9-16-14(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,15H2,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKGCFBNYQJDIGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34404-32-5, 25931-47-9 | |

| Record name | NSC203803 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC118116 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118116 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.